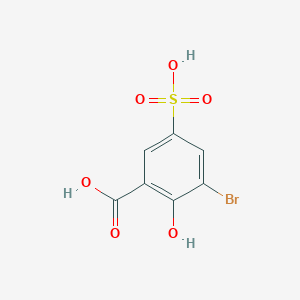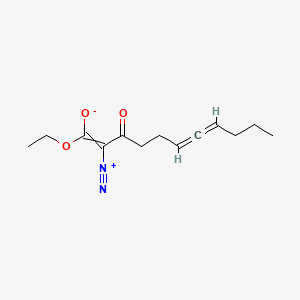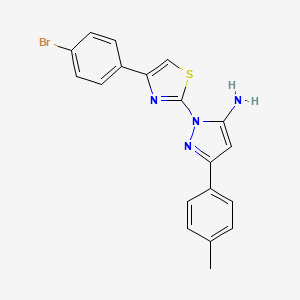![molecular formula C16H15NO4 B14173077 5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione CAS No. 923004-66-4](/img/structure/B14173077.png)
5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group at the 5-position, a nitro group at the 4’-position, and two ketone groups at the 3 and 4 positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 5-tert-butylbiphenyl followed by oxidation to introduce the ketone functionalities. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products
Reduction: 5-tert-Butyl-4’-amino[1,1’-biphenyl]-3,4-dione.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dicarboxylic acid.
Scientific Research Applications
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The compound’s biphenyl structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro and ketone groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-4’-nitrobiphenyl: Similar structure but lacks the ketone groups, affecting its reactivity and applications.
Tetra(4-tert-butyl-5-nitro)phthalocyanine: Contains multiple nitro groups and a phthalocyanine core, used in different applications such as catalysis and dye production.
Uniqueness
5-tert-Butyl-4’-nitro[1,1’-biphenyl]-3,4-dione is unique due to the combination of its tert-butyl, nitro, and ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
923004-66-4 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-tert-butyl-5-(4-nitrophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)13-8-11(9-14(18)15(13)19)10-4-6-12(7-5-10)17(20)21/h4-9H,1-3H3 |
InChI Key |
JBXWMIUXXNFVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
![2-{2-[5-(Hydroxymethyl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14173000.png)



![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
